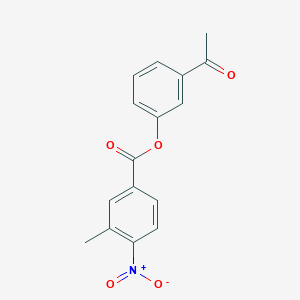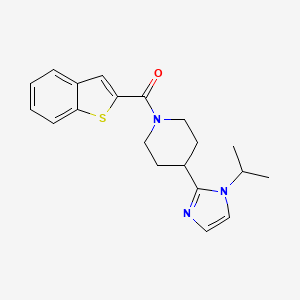![molecular formula C19H20F2N4O2 B5567940 2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)
2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one belongs to a class of compounds known as diazaspirodecanes. These compounds are recognized for their complex structure and potential biological activity.
Synthesis Analysis
The synthesis of diazaspirodecanes often involves cycloaddition reactions. For instance, Farag et al. (2008) described the synthesis of 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives via cycloaddition of nitrilimides to furanone derivatives, which is relevant to the synthesis pathways of similar compounds (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular structure of diazaspirodecanes can be complex. Manjunath et al. (2011) conducted a study on a similar compound, analyzing its crystal and molecular structure using X-ray diffraction, revealing details about its conformation and intramolecular interactions (Manjunath et al., 2011).
Chemical Reactions and Properties
Diazaspirodecanes can undergo various chemical reactions, often involving cycloaddition and intramolecular cyclization. For example, the study by Farag et al. (2008) highlights reactions such as the conversion of pyrazolecarbohydrazide derivatives into tetrazaspirodecanes upon treatment with acids (Farag et al., 2008).
Physical Properties Analysis
The physical properties of diazaspirodecanes, such as solubility and melting point, are influenced by their molecular structure. However, specific studies on the physical properties of 2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one were not found in the current literature.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of diazaspirodecanes depend on their structural components. The study by Manjunath et al. (2011) provides insights into the chemical behavior of similar compounds through analysis of hydrogen bonding patterns and conformational structures (Manjunath et al., 2011).
Aplicaciones Científicas De Investigación
Chemical Stability and Reactivity
The study of chemical stability under different conditions is crucial for understanding the applications of such compounds. For instance, the chemical stability of related compounds, like 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, has been investigated in the context of Boulton–Katritzky rearrangement. This rearrangement produces spiropyrazoline compounds under certain conditions, highlighting the potential for creating structurally diverse molecules from similar precursors (Kayukova et al., 2018).
Anticancer and Antidiabetic Potential
The development of novel series of anticancer and antidiabetic agents involves the synthesis of spirothiazolidines analogs. Such compounds have shown significant activities against specific cancer cell lines and have exhibited potential as therapeutic agents for treating diseases like diabetes (Flefel et al., 2019).
Synthesis of Heterocycles
The ability to synthesize diverse heterocyclic compounds from a single precursor is a valuable trait in pharmaceutical chemistry. Studies have shown the versatility of certain diazaspiro[4.5]decane derivatives in generating a wide range of trifluoromethyl heterocycles, which are essential in the development of new medications and materials (Honey et al., 2012).
Anti-inflammatory and Antiarthritic Agents
The synthesis of pyrazoline bisphosphonate esters demonstrates the potential of such compounds as novel anti-inflammatory and antiarthritic agents. These compounds have been evaluated in animal models, showing promising results in reducing inflammation and arthritis symptoms, which could lead to new treatments for chronic inflammatory diseases (Nugent et al., 1993).
Propiedades
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-8-(1H-pyrazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-14-2-1-13(9-15(14)21)11-25-12-19(10-17(25)26)4-7-24(8-5-19)18(27)16-3-6-22-23-16/h1-3,6,9H,4-5,7-8,10-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUGAXIHWXQHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC3=CC(=C(C=C3)F)F)C(=O)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)
![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)
![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)
![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)


![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)
![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)